molecular formula C8H9F2NO B8675013 2-(2,5-Difluorophenoxy)ethan-1-amine

2-(2,5-Difluorophenoxy)ethan-1-amine

Cat. No.: B8675013
M. Wt: 173.16 g/mol
InChI Key: ORSCGIQTWRXWGI-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9F2NO It is a derivative of phenethylamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and an ethylamine group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorophenoxy)ethan-1-amine typically involves the reaction of 2,5-difluorophenol with ethylene oxide to form 2-(2,5-difluorophenoxy)ethanol, which is then converted to the corresponding amine via reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted phenoxyethylamines .

Scientific Research Applications

2-(2,5-Difluorophenoxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenoxy)ethan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist at specific receptor sites, influencing neurotransmitter release and uptake. The pathways involved may include the modulation of serotonin, dopamine, and norepinephrine systems, similar to other phenethylamine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Difluorophenoxy)ethylamine
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
  • Phenethylamine

Uniqueness

2-(2,5-Difluorophenoxy)ethan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological profiles and applications compared to other similar compounds .

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

2-(2,5-difluorophenoxy)ethanamine

InChI

InChI=1S/C8H9F2NO/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5H,3-4,11H2

InChI Key

ORSCGIQTWRXWGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OCCN)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The solution of 2.44 g of (2,5-difluorophenoxy)acetonitrile in 40 ml of tetrahydrofuran is added dropwise at 20-30° C. to the stirred mixture of 1.13 g of lithium aluminium hydride in 16 ml of diethyl ether. The reaction mixture is stirred at reflux over 2 hours and subsequently cooled to room temperature. 2 ml of water and 6.5 ml of 1N NaOH are successively added dropwise. The suspension is stirred at room temperature over 14 hours. The reaction mixture is poured onto 80 ml of water and extracted with diethyl ether (2×80 ml). The organic phases are washed successively with water (2×80 ml) and brine (1×50 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a yellowish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.24 (200:20:1 dichloromethane-methanol-25% conc. ammonia); Rt=2.37.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

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